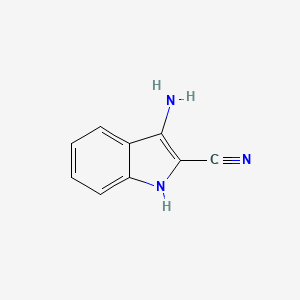

3-amino-1H-indole-2-carbonitrile

Description

The indole (B1671886) ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. bohrium.comnumberanalytics.com Its derivatives are integral to a vast array of biologically active compounds and functional materials. bohrium.comnih.gov Within this extensive family, 3-amino-1H-indole-2-carbonitrile emerges as a compound of growing interest, characterized by its unique arrangement of functional groups that impart a distinct reactivity profile.

Indole and its derivatives are fundamental building blocks in the synthesis of complex molecules due to their versatile chemical nature. bohrium.comnumberanalytics.com This scaffold is present in a multitude of natural products, including essential amino acids and alkaloids, and is a key component in many pharmaceuticals. numberanalytics.comnih.gov The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile framework for the design of new drug candidates targeting a wide range of diseases. researchgate.netnih.gov

The indole ring is susceptible to electrophilic substitution, with the C3-position being particularly reactive. nih.govnih.gov This reactivity, combined with the ability to functionalize the nitrogen atom and the C2-C3 double bond, allows for the creation of diverse molecular architectures. numberanalytics.comnih.gov The rich chemistry of indoles has spurred innovations in synthetic methodologies, leading to the development of numerous named reactions for their synthesis, such as the Fischer, Baeyer-Emmerling, and Reissert syntheses. pcbiochemres.comthermofisher.com

Table 1: Prominent Biologically Active Indole-Containing Compounds

| Compound Name | Biological Significance |

| Serotonin | A crucial neurotransmitter involved in nerve impulse transmission and a precursor to melatonin. nih.gov |

| Indole-3-acetic acid | A widely studied plant hormone belonging to the auxin class. nih.gov |

| Sumatriptan | A medication used for the treatment of migraine and cluster headaches. wikipedia.org |

The structure of this compound is distinguished by the presence of an amino group at the C3-position and a nitrile group at the C2-position of the indole core. This specific substitution pattern creates a unique electronic and steric environment, influencing its chemical behavior. The electron-donating amino group at C3 enhances the nucleophilicity of the indole ring, while the electron-withdrawing nitrile group at C2 modulates this effect.

The juxtaposition of these two functional groups allows for a variety of chemical transformations. The amino group can act as a nucleophile or be derivatized, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions. nih.gov This dual functionality makes this compound a valuable intermediate for the synthesis of more complex heterocyclic systems, such as pyrimido[5,4-b]indoles. researchgate.net However, it is worth noting that unprotected, electron-rich 3-aminoindoles can be unstable and prone to oxidative decomposition. researchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7N3 uni.lu |

| Molar Mass | 157.17 g/mol biosynth.com |

| InChIKey | GHLTXKHMFVGIDQ-UHFFFAOYSA-N uni.lu |

| CAS Number | 1192690-93-9 biosynth.com |

The study of indole chemistry dates back to the 19th century, with the first synthesis of indole accomplished by Adolf von Baeyer in 1866. nih.govpcbiochemres.com The investigation into indigo (B80030) dye was a significant catalyst for early indole research. pcbiochemres.com The development of synthetic methods for indole derivatives has been a continuous area of focus, with numerous strategies emerging over the decades. pcbiochemres.comnih.gov

Research into indole-2-carbonitriles has gained momentum in recent years due to their importance as precursors for various indole-fused polycycles and other substituted indoles. nih.gov The nitrile function at the C2-position is a versatile handle for further chemical modifications. nih.gov Early synthetic approaches often involved multi-step sequences. More contemporary methods focus on developing efficient, one-pot, and multi-component reactions to construct these valuable scaffolds. nih.gov For instance, cross-coupling reactions like the Sonogashira, Suzuki–Miyaura, Stille, and Heck reactions have been successfully employed to synthesize a variety of substituted indole-2-carbonitriles. nih.govmdpi.com

Current research on this compound and its derivatives is multifaceted, exploring its potential in various fields of chemical science. One significant trajectory involves its use as a building block for the synthesis of novel heterocyclic compounds with potential biological activities. researchgate.netnih.gov The unique arrangement of functional groups in this compound allows for the construction of fused ring systems and other complex molecular architectures.

Another area of active investigation is the development of more efficient and sustainable synthetic methodologies for its preparation and derivatization. This includes the exploration of new catalytic systems and reaction conditions to improve yields and reduce environmental impact. researchgate.net Furthermore, computational studies and molecular modeling are being employed to understand the structure-activity relationships of its derivatives, guiding the design of new molecules with specific properties. nih.govnih.gov The exploration of its reactivity in various chemical transformations continues to be a key focus, aiming to unlock its full potential as a versatile synthon in organic chemistry.

Properties

IUPAC Name |

3-amino-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLTXKHMFVGIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192690-93-9 | |

| Record name | 3-amino-1H-indole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 1h Indole 2 Carbonitrile and Its Derivatives

Novel Methodologies for 3-Amino-1H-indole-2-carboxylates Synthesis

The initial step in this synthetic route involves the protection of the amino group of 2-aminobenzonitriles. researchgate.net This is crucial for controlling the subsequent reactions and ensuring the desired indole (B1671886) core formation. A common strategy is the protection of 2-aminobenzonitriles as benzyl (B1604629) (2-cyanophenyl)carbamates. researchgate.net This N-carbamate protecting group is stable under the conditions required for the subsequent steps and can be removed efficiently under neutral conditions. researchgate.net This protection strategy is a key element in overcoming the challenges associated with the reactivity of the free amino group.

Following the protection step, the synthesis proceeds by converting the protected 2-aminobenzonitriles into the corresponding glycinate (B8599266) esters using bromoacetate (B1195939) esters. researchgate.net The critical cyclization step to form the indole core is facilitated by sodium hydride (NaH). researchgate.net Sodium hydride acts as a strong base to deprotonate the α-carbon of the glycinate ester. This generated carbanion then undergoes an intramolecular addition to the cyano group of the benzonitrile (B105546) ring. researchgate.net This reaction is efficiently promoted by sodium hydride at low temperatures, leading to the formation of the desired indole ring system with the 3-amino and 2-carboxylate functionalities in place. researchgate.net While effective, some methods seek to avoid strong, flammable bases like sodium hydride in favor of milder conditions. google.com

The final step in this methodology is the deprotection of the 3-amino group. researchgate.net This is achieved through palladium-catalyzed hydrogenolysis. Using a palladium on carbon (Pd/C) catalyst with molecular hydrogen provides neutral and mild conditions for the removal of the N-carbamate protecting group. researchgate.netresearchgate.net This method is advantageous as it preserves the integrity of the often-sensitive 3-aminoindole product and shows good tolerance for a variety of substituents on the aromatic ring and ester groups. researchgate.netdocumentsdelivered.com

Palladium-Catalyzed Cascade and Cross-Coupling Approaches

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering powerful ways to construct complex molecules. nih.govrsc.org These methods have been applied to the synthesis and functionalization of the 3-amino-1H-indole-2-carbonitrile scaffold, enabling the creation of diverse derivatives through cascade and cross-coupling reactions. nih.govnih.gov

A notable palladium-catalyzed cascade process allows for the synthesis of 1-(3-amino)-1H-indol-2-yl)-1-ketones. nih.gov This method cleverly circumvents the direct use of carbon monoxide gas by employing isonitriles as a carbon monoxide surrogate. nih.gov The reaction proceeds via a Pd(0)-catalyzed cascade involving the insertion of an isonitrile followed by a C-H cross-coupling. nih.gov The process typically uses palladium(II) acetate (B1210297), which is reduced in situ to the active Pd(0) species, in the presence of a base like potassium carbonate. nih.gov This approach represents an efficient route to α-amino ketones, which are significant motifs in medicinal chemistry. nih.govrsc.org

Table 1: Palladium-Catalyzed Carbonylative Synthesis of 1-(3-amino)-1H-indol-2-yl)-1-ketones. nih.gov

| Catalyst | Base | Reagent | Temperature | Yield |

| Pd(OAc)₂ (10 mol %) | K₂CO₃ (3 equiv) | Isonitrile (1.2 equiv) | Not Specified | Good |

The Sonogashira reaction is a robust and versatile cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has been successfully applied to functionalize the indole nucleus, particularly at the C3 position. nih.gov

To facilitate this, a 3-iodo-1H-indole-2-carbonitrile precursor is often prepared. nih.gov The reactivity of the C-I bond at this position is then exploited in Sonogashira coupling reactions to introduce a wide variety of alkynyl substituents, thereby accessing a diverse range of di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.gov The reaction is valued for its mild conditions, often proceeding at room temperature with an amine base, which makes it suitable for complex molecule synthesis. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to broaden the reaction's applicability, especially in biological contexts. nih.gov

Table 2: Example of Sonogashira Coupling with a 3-Iodo-1H-indole-2-carbonitrile Derivative. nih.gov

| Indole Substrate | Alkyne | Catalyst System | Base | Yield |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Terminal Alkynes | PdCl₂(PPh₃)₂ (10 mol %), CuI (10 mol %) | Et₃N (3 equiv) | Moderate to Good (64-90%) |

These advanced synthetic methodologies highlight the ongoing innovation in the field, providing chemists with powerful tools to synthesize and functionalize the this compound core structure for various applications in research and development.

Suzuki-Miyaura Cross-Coupling Strategies for Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. nih.govrsc.org Its advantages include the use of organoboron reagents, which are generally more environmentally benign and stable compared to other organometallic compounds, and the commercial availability of a diverse range of boronic acids. mdpi.comnih.gov

In the context of functionalizing the indole core, the Suzuki reaction has been effectively applied to 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. nih.govmdpi.com The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium bicarbonate and a biphasic solvent system such as toluene/water. mdpi.com This methodology allows for the introduction of various aryl and heteroaryl substituents at the C-3 position of the indole ring, affording di-, tri-, and tetra-substituted indole-2-carbonitriles in good yields. nih.govmdpi.com The reaction demonstrates broad functional group tolerance, making it a versatile tool for creating molecular diversity. nih.gov

Table 1: Suzuki-Miyaura Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Derivatives Reaction Conditions: 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative, boronic acid (1.2 equiv.), Pd(PPh₃)₄ (10 mol%), NaHCO₃ (3 equiv.), toluene/H₂O (4:1), 80 °C, 24 h.

| Entry | R¹ | R² | Boronic Acid | Product | Yield (%) |

| 1 | H | H | Phenylboronic acid | 1-benzyl-3-phenyl-1H-indole-2-carbonitrile | 85 |

| 2 | H | H | 4-Methylphenylboronic acid | 1-benzyl-3-(p-tolyl)-1H-indole-2-carbonitrile | 89 |

| 3 | H | H | 4-Methoxyphenylboronic acid | 1-benzyl-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile | 91 |

| 4 | 5-Me | H | Phenylboronic acid | 1-benzyl-5-methyl-3-phenyl-1H-indole-2-carbonitrile | 87 |

| 5 | 5-F | H | Phenylboronic acid | 1-benzyl-5-fluoro-3-phenyl-1H-indole-2-carbonitrile | 82 |

Data sourced from Molecules (2021). nih.gov

Stille Cross-Coupling in 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Derivatives

The Stille cross-coupling reaction provides another effective pathway for C-C bond formation, coupling an organotin compound with an organic halide or pseudohalide. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

This method has been successfully used to functionalize the 3-position of 1-benzyl-3-iodo-1H-indole-2-carbonitrile. nih.gov The reaction is catalyzed by palladium complexes, such as Pd(PPh₃)₄, and involves the coupling of the iodo-indole substrate with various organostannanes, including vinyl and aryl derivatives. nih.govnih.gov The use of tributyl(vinyl)stannane, for example, introduces a vinyl group at the C-3 position, a versatile handle for further synthetic transformations. The reaction proceeds in good yields, demonstrating the utility of Stille coupling for accessing functionalized 2-cyanoindoles that may be difficult to obtain through other methods. nih.gov

Table 2: Stille Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Reaction Conditions: 1-benzyl-3-iodo-1H-indole-2-carbonitrile, tributyl(vinyl)stannane (1.2 equiv.), Pd(PPh₃)₄ (10 mol%), DMF, 80 °C, 24 h.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | H | 1-benzyl-3-vinyl-1H-indole-2-carbonitrile | 82 |

Data sourced from Molecules (2021). nih.gov

Heck Cross-Coupling Methodologies

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.org This reaction is a cornerstone of C-C bond formation, creating a substituted alkene with high stereoselectivity, typically favoring the trans isomer. nih.govorganic-chemistry.org

For the functionalization of the 2-cyanoindole scaffold, the Heck reaction has been applied to 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. nih.gov The reaction is carried out under standard Heck conditions, using palladium(II) acetate as the catalyst, a base such as potassium acetate, and a phase-transfer catalyst like tetrabutylammonium (B224687) chloride in a polar aprotic solvent like DMF. nih.gov This approach allows for the coupling of the iodo-indole with a variety of olefins, including acrylates and styrenes, to introduce diverse substituents at the C-3 position. The reaction affords the desired products in excellent yields, showcasing its practical and economic advantages for synthesizing highly functionalized indoles from readily available materials. nih.gov

Table 3: Heck Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Derivatives with Olefins Reaction Conditions: 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative, olefin (1.5 equiv.), Pd(OAc)₂ (4 mol%), KOAc (6 equiv.), n-Bu₄NCl (2 equiv.), DMF, 80 °C, 24 h.

Data sourced from Molecules (2021). nih.gov

Palladium-Catalyzed Annulation with Allenes via C-H Functionalization

Direct C-H functionalization represents a highly atom-economical and efficient strategy in modern organic synthesis. Palladium-catalyzed oxidative coupling of indole derivatives with allenes via C-H functionalization has emerged as a powerful method for constructing fused-ring systems. acs.orgnih.gov

While not demonstrated directly on this compound, a closely related methodology has been developed for indole-2-carboxylic acid derivatives. acs.org This process involves a Pd(II)-catalyzed oxidative coupling that enables the direct annulation of allenes with the indole core. nih.gov The reaction proceeds via C-H functionalization at the C-3 position of the indole, leading to the formation of indolo[2,3-c]pyrane-1-ones in moderate to good yields. acs.org This approach avoids the need for pre-functionalized substrates, such as iodo-indoles, offering a more direct route to complex polycyclic indole structures. nih.gov This strategy highlights the potential for applying direct C-H activation techniques to the 2-cyanoindole scaffold for the synthesis of novel heterocyclic systems.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govtandfonline.com

The synthesis of 3-aminoindole-2-carbonitriles has been significantly improved through the use of microwave irradiation. researchgate.net Specifically, the Thorpe-Ziegler cyclization of N-unprotected 2-(cyanomethylamino)benzonitriles can be efficiently carried out using potassium carbonate in ethanol (B145695) under elevated temperature and pressure with microwave heating. researchgate.net This method provides moderate to good yields of various substituted 3-aminoindole-2-carbonitriles, including 3-amino, 3-amino-5,6-dimethoxy, and 3-amino-5-nitro-indole-2-carbonitriles. researchgate.net The reaction times are significantly shorter than those required for conventional heating in a sealed tube, demonstrating the efficiency of microwave assistance in this key cyclization step. researchgate.net

Table 4: Microwave-Assisted Thorpe-Ziegler Synthesis of 3-Aminoindole-2-carbonitriles Reaction Conditions: 2-(cyanomethylamino)benzonitrile derivative, K₂CO₃, EtOH, Microwave (250 W).

| Entry | Substituent on Benzonitrile | Product | Yield (%) |

| 1 | H | This compound | 87 |

| 2 | 4,5-dimethoxy | 3-amino-5,6-dimethoxy-1H-indole-2-carbonitrile | 75 |

| 3 | 4-nitro | 3-amino-5-nitro-1H-indole-2-carbonitrile | 60 |

Data sourced from research literature. researchgate.net

One-Pot Cascade Reactions for 3-Cyano-1H-indoles Synthesis

One-pot cascade reactions offer significant advantages in terms of efficiency, economy, and environmental impact by minimizing intermediate purification steps, solvent usage, and waste generation. An efficient one-pot synthetic approach has been developed for the synthesis of 3-cyano-1H-indoles starting from 2-(2-bromophenyl)acetonitriles and various aldehydes. nih.govresearchgate.net

This protocol involves a cascade of several transformations within a single reaction vessel. nih.govresearchgate.net The sequence consists of an initial Aldol-type condensation, a copper-catalyzed amination using aqueous ammonia (B1221849) as an inexpensive and safe nitrogen source, an intramolecular Michael addition, and a final dehydrogenative aromatization step to furnish the indole ring. nih.govresearchgate.net This method provides a highly practical and economical route to a range of substituted 3-cyano-1H-indoles. nih.gov

The initial and crucial step in the aforementioned one-pot cascade is an Aldol-type condensation. nih.govresearchgate.net This reaction involves the deprotonation of the α-carbon of the 2-(2-bromophenyl)acetonitrile by a base to form a carbanion (an enolate equivalent). masterorganicchemistry.com This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde partner. nih.govmasterorganicchemistry.com The subsequent intermediate, after protonation, is a β-hydroxy nitrile, which is the classic product of an Aldol addition. Under the reaction conditions, this intermediate is primed for the subsequent steps of the cascade, beginning with the copper-catalyzed amination that ultimately leads to cyclization and aromatization to form the stable 3-cyano-1H-indole product. nih.govresearchgate.net

Copper-Catalyzed Amination with Aqueous Ammonia

A notable and practical method for the synthesis of this compound involves the copper-catalyzed amination of a halogenated precursor. This approach often utilizes aqueous ammonia, an inexpensive and readily available source of nitrogen, making the process efficient and scalable. nih.govnih.gov

In a typical procedure, a 3-halo-1H-indole-2-carbonitrile serves as the starting material. The reaction is facilitated by a copper catalyst, which is crucial for the formation of the carbon-nitrogen bond. For instance, copper(II) oxide (Cu₂O) has been effectively used as a catalyst for the amination of bromonaphthyridines with aqueous ammonia at room temperature. nih.gov Similarly, systems using copper(II) sulfate (B86663) in combination with specific ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been developed for the amination of aryl chlorides, demonstrating the versatility of copper catalysis. nih.gov This method is significant as it often proceeds under non-inert conditions and can sometimes be carried out without the need for an additional organic solvent. nih.gov The reaction is a form of nucleophilic aromatic substitution and represents an advancement over traditional methods that may require harsher conditions or more expensive reagents.

The general scheme for this transformation can be represented as: Starting Material: 3-Halo-1H-indole-2-carbonitrile Reagents: Aqueous Ammonia, Copper Catalyst (e.g., Cu₂O, CuSO₄) Product: this compound

This copper-catalyzed approach provides a direct pathway to the desired 3-aminoindole structure, which is a valuable scaffold in medicinal chemistry. nih.govnih.gov

Intramolecular Michael Addition and Dehydrogenative Aromatization

The synthesis of substituted indole derivatives can be achieved through a sophisticated cascade reaction involving an intramolecular Michael addition followed by a dehydrogenative aromatization. organicreactions.orgnih.gov This strategy is a powerful tool for constructing the indole ring system from acyclic precursors.

The process typically begins with a substrate designed to have a nucleophilic donor and an electrophilic acceptor within the same molecule. organicreactions.org For instance, a domino sequence can be initiated where an aniline (B41778) nitrogen adds to a conjugated enolic double bond in an intramolecular fashion (the Michael addition step). This cyclization event forms a non-aromatic heterocyclic intermediate. mdpi.com

Following the ring closure, a dehydrogenative aromatization step occurs, which converts the newly formed ring into the final aromatic indole system. This oxidation can be facilitated by an oxidant present in the reaction mixture or by air. rsc.org Copper(II) catalysts have also been employed to promote such intramolecular oxidative cross-dehydrogenative coupling processes, leading to the formation of C3-functionalized multi-substituted indoles. nih.gov This tandem approach allows for the efficient assembly of complex indoles from simpler, readily available starting materials. organicreactions.orgnih.gov

Ring-Fused and Spiro-Indole Derivative Synthesis Utilizing this compound as a Precursor

The this compound scaffold is a versatile precursor for the synthesis of more complex molecular architectures, including ring-fused and spiro-indole derivatives. nih.govnih.gov The strategic placement of the amino and cyano groups facilitates a variety of cyclization and condensation reactions.

Ring-Fused Indoles: The amino group at the C3 position can act as a nucleophile, reacting with various bifunctional electrophiles to construct new heterocyclic rings fused to the indole core. For example, condensation reactions with appropriate carbonyl compounds or their equivalents can lead to the formation of pyrimido[5,4-b]indoles and other fused systems. lookchem.com These reactions often proceed via an initial condensation followed by cyclization. The 2-cyano group is an effective precursor for building various indole-fused polycycles. nih.gov Iodine-promoted intramolecular C2 amination and subsequent aromatization of 3-substituted indoles is another strategy to access fused systems like α-carbolines. rsc.org

Spiro-Indoles: A notable transformation involves the reaction of indoles with nitrostyrene (B7858105) in the presence of an acid, which can lead to the formation of 4′H-spiro[indole-3,5′-isoxazoles]. nih.gov While this reaction starts from a parent indole, the concept of using the C3 position as a nucleophilic center to attack an external electrophile and initiate a spirocyclization is a key principle. The resulting spiro-isoxazoles can then be converted into free 3-aminoindoles. nih.gov The inherent reactivity of the this compound makes it an ideal candidate for similar transformations where the amino group could initiate an attack to form a spirocyclic intermediate.

The ability to use this compound as a building block for these complex structures underscores its importance in synthetic and medicinal chemistry for creating diverse molecular libraries. acs.orgresearchgate.net

Functional Group Tolerance and Substituted Aromatic Ring Effects in Synthetic Yields

The efficiency and yield of synthetic routes producing this compound and its derivatives are significantly modulated by the electronic and steric nature of substituents on the aromatic ring and the tolerance of various functional groups. researchgate.netrsc.org

Functional Group Tolerance: Modern catalytic systems, particularly those employing copper or palladium, often exhibit broad functional group tolerance. In copper-catalyzed amination reactions, various functionalities on the indole ring, such as methyl, methoxy, halo, ester, cyano, and trifluoromethyl groups, have shown compatibility. nih.govmdpi.com For instance, the copper(II)-catalyzed amination of aryl chlorides with aqueous ammonia has been shown to tolerate electron-neutral, -donating, and -withdrawing groups, providing good to excellent yields of the corresponding anilines. nih.gov Similarly, palladium-catalyzed reactions for indole synthesis are compatible with a wide array of functional groups. nih.gov

Substituted Aromatic Ring Effects: The electronic properties of substituents on the aromatic portion of the indole precursor can have a pronounced effect on reaction yields.

Electron-donating groups (e.g., methoxy, methyl) generally increase the electron density of the aromatic ring. In some catalytic cycles, such as copper-catalyzed C-H arylations, electron-rich indoles can undergo reactions more readily, sometimes even at room temperature. researchgate.net However, in other mechanisms, their presence can sometimes lead to reduced yields compared to their electron-neutral counterparts. rsc.org

Electron-withdrawing groups (e.g., fluoro, cyano, trifluoromethyl) decrease the ring's electron density. This can make the starting material more susceptible to certain types of nucleophilic attack or influence the stability of intermediates in the catalytic cycle. Often, electron-deficient indoles may require higher temperatures or different catalytic conditions to achieve comparable yields to electron-rich substrates. researchgate.net For example, in the Buchwald–Hartwig amination to introduce substituted anilines at the C3 position of an indole-2-carboxylate, yields varied based on the electronic nature of the aniline substituent, with both electron-rich and electron-poor examples providing good yields (69-86%). rsc.org

The following table summarizes the impact of different substituents on the yield of a representative reaction, the palladium-catalyzed amination of ethyl 3-bromo-1H-indole-2-carboxylate with various anilines. rsc.org

| Substituent on Aniline | Product | Yield (%) | Electronic Effect |

| 3-Methoxy | Ethyl 3-((3-methoxyphenyl)amino)-1H-indole-2-carboxylate | 69 | Electron-donating |

| 4-Methoxy | Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | 75 | Electron-donating |

| 3-Fluoro-4-methoxy | Ethyl 3-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylate | 86 | Mixed |

| 4-Fluoro | Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate | 80 | Electron-withdrawing |

This data illustrates that both electron-donating and electron-withdrawing groups are well-tolerated, though yields can be optimized by fine-tuning reaction conditions based on the specific electronic environment. rsc.org

Chemical Reactivity and Derivatization Strategies of 3 Amino 1h Indole 2 Carbonitrile

N-Alkylation Reactions of Indoles from 3-Aminoindole-2-carbonitrile Isomers

The N-alkylation of indoles derived from 3-aminoindole-2-carbonitrile isomers is a significant transformation for introducing molecular diversity. The condensation of 2-aminoindole-3-carbonitriles and their 3-aminoindole-2-carbonitrile isomers with various N,N-dimethylformamide-dialkoxyacetals (DMF-dialkoxyacetals) has been investigated, particularly under microwave irradiation. rsc.orgnih.gov This method leads to the formation of reactive alkoxyiminium species, which are valuable precursors for synthesizing indole-based building blocks with potential biological activities. rsc.orgnih.gov

The reaction of 3-amino-1H-indole-2-carbonitriles with DMF-dialkylacetals such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), N,N-dimethylformamide diethyl acetal (DMF-DEA), and N,N-dimethylformamide dibenzyl acetal (DMF-DBA) has been shown to produce functionalized indoles. researchgate.net DFT calculations based on the electrostatic potential have been employed to rationalize the experimental outcomes of these N-alkylation reactions. nih.gov

Furthermore, enantioselective N-alkylation of indoles can be achieved through various catalytic methods. One such approach involves the use of N-protected p-aminobenzylic alcohols, which, in the presence of a chiral phosphoric acid, form aza-p-quinone methides that act as alkylating agents for 2,3-disubstituted indoles. mdpi.com The choice of the protecting group on the nitrogen atom of the electrophile is crucial for achieving high enantioselectivity. mdpi.com Another strategy for enantioselective N-alkylation is the aza-Michael reaction between indoline (B122111) derivatives and α,β-unsaturated ketones, catalyzed by thiourea (B124793) or squaramide-based bifunctional organocatalysts. mdpi.com The resulting N-alkylated indolines can then be oxidized to the corresponding N-functionalized indoles. mdpi.com

Detosylation Reactions of 3-Amino-1-tosylindole-2-carbonitriles

The removal of the tosyl (p-toluenesulfonyl) protecting group from the nitrogen atom of indole (B1671886) derivatives is a critical step in many synthetic pathways. The detosylation of 3-amino-1-tosylindole-2-carbonitriles presents unique challenges and can lead to unexpected rearrangements.

Sulfonamide Metathesis Reactions

Sulfonamide metathesis, or transsulfonamidation, is a reaction that involves the exchange of the sulfonyl group of a sulfonamide. While generally challenging due to the stability of the sulfonamide bond, both intermolecular and intramolecular versions of this reaction have been reported. researchgate.net An intramolecular sulfonamide metathesis of 3-amino-1-tosylindole-2-carbonitrile has been observed in the presence of catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate. researchgate.net

Tosyl Migration and Reductive Detosylation Mechanisms

Attempts to detosylate 3-amino-1-(p-tosylamino)indole-2-carbonitriles using bases such as potassium carbonate in ethanol (B145695) or DBU in benzene (B151609) at reflux have unexpectedly resulted in a 1,3-tosyl migration, yielding 3-(N-p-tosylamino)indole-2-carbonitriles in high yields. researchgate.netucy.ac.cyucy.ac.cy This migration highlights the nuanced reactivity of these systems.

However, successful reductive detosylation of 3-amino-1-(p-tosylamino)indoles can be achieved by treating them with thiophenol and DBU in refluxing benzene. researchgate.netucy.ac.cyucy.ac.cy This method provides the desired detosylated 3-aminoindole-2-carbonitriles. researchgate.netucy.ac.cyucy.ac.cy The proposed mechanisms for these transformations account for both the observed tosyl migration and the reductive detosylation. researchgate.netucy.ac.cyucy.ac.cy A practical and environmentally friendly method for the N-detosylation of indoles, particularly those with electron-withdrawing groups, involves using potassium hydroxide (B78521) in a mixture of THF and water with a phase-transfer catalyst. acs.org This approach avoids the formation of toxic byproducts. acs.org

| Starting Material | Reagents and Conditions | Major Product | Yield | Reference |

| 3-Amino-1-(p-tosylamino)indole-2-carbonitriles | K₂CO₃ in EtOH or DBU in PhH, reflux | 3-(N-p-tosylamino)indole-2-carbonitriles | High | researchgate.netucy.ac.cyucy.ac.cy |

| 3-Amino-1-(p-tosylamino)indoles | Thiophenol, DBU in PhH, reflux | Detosylated 3-aminoindole-2-carbonitriles | Not specified | researchgate.netucy.ac.cyucy.ac.cy |

| N-Tosylindoles | KOH, THF/H₂O, Phase Transfer Catalyst | Detosylated Indoles | Not specified | acs.org |

Cyclization Reactions Leading to Fused Heterocycles

3-Amino-1H-indole-2-carbonitrile and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. The strategic placement of functional groups on the indole core allows for a variety of cyclization reactions.

For instance, the development of protocols for the synthesis of 3,4-fused tricyclic indoles has been a focus of research. acs.org One such method involves a cascade carbopalladation and C–H amination reaction using N,N-di-tert-butyldiaziridinone, which allows for the creation of various fused ring systems, including those with medium-sized rings. acs.org

The Thorpe-Ziegler cyclization of α-anilinonitriles can unexpectedly lead to the formation of 3-iminodihydroindoles, which can then be converted to 3-aminoindoles. researchgate.net Furthermore, radical cyclizations of N-sulfonylindoles can proceed with either retention or elimination of the sulfonyl group, leading to spiro-indoline derivatives. beilstein-journals.org The outcome of these radical reactions is dependent on the reaction conditions and the substituents on the indole ring. beilstein-journals.org

Reactivity of the Cyano Group in this compound Derivatives

The cyano group at the 2-position of the indole ring is a key functional group that can participate in a variety of chemical transformations, making 2-cyanoindoles valuable synthetic intermediates. nih.gov

The 2-cyanoindole moiety is a precursor for the synthesis of various indole-fused polycycles and substituted 2-cyanoindoles. nih.gov The nitrile function can undergo additions and can be a site for further substitution on the indole heterocycle. nih.gov For example, 3-cyanoacetyl indoles, which can be derived from indoles and cyanoacetic acid, are versatile starting materials for constructing a wide array of molecules containing the indole moiety. nih.govresearchgate.net These compounds can undergo multicomponent reactions to form highly functionalized pyran and pyridine (B92270) derivatives fused or substituted with the indole ring. nih.gov

Exploiting Iodine Reactivity at Position 3 for Molecular Diversity

The introduction of an iodine atom at the 3-position of the 1H-indole-2-carbonitrile scaffold opens up a vast landscape for molecular diversification through various cross-coupling reactions. nih.gov This strategy is particularly important for synthesizing new molecules with potential biological applications. nih.gov

The C–I bond at position 3 is a reactive handle for palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. nih.gov These reactions allow for the introduction of a wide variety of substituents, leading to di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.gov

The synthesis of these 3-iodo-indole-2-carbonitrile precursors typically involves an aromatic electrophilic substitution at the 3-position using iodine and a base like potassium hydroxide. nih.gov The nitrogen of the indole can then be protected, for instance with a benzyl (B1604629) group, to give 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives, which are stable and versatile substrates for cross-coupling. nih.gov

| Cross-Coupling Reaction | Substrates | Catalyst System | Products | Yields | Reference |

| Sonogashira | 1-Benzyl-3-iodo-1H-indole-2-carbonitriles, Phenylacetylenes | Palladium(II), Copper(I) iodide | 3-Alkynyl-1H-indole-2-carbonitrile derivatives | 69-90% | nih.gov |

| Stille | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Organotin compounds | Dichlorobis(acetonitrile)palladium(II) | 3-Substituted-1H-indole-2-carbonitrile derivatives | 35-40% | nih.gov |

| Heck | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Alkenes | Palladium catalyst | 3-Alkenyl-1H-indole-2-carbonitrile derivatives | Not specified | nih.gov |

| Suzuki-Miyaura | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Boronic acids | Palladium catalyst | 3-Aryl-1H-indole-2-carbonitrile derivatives | Not specified | nih.gov |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental tool for determining the precise structure of 3-amino-1H-indole-2-carbonitrile by providing information about the chemical environment of its hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound provides detailed information about the positions of its protons. The protons on the benzene (B151609) portion of the indole (B1671886) ring typically appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. inflibnet.ac.in The specific chemical shifts are influenced by the electron-donating amino group at position 3. The indole N-H proton usually presents as a broad singlet at a lower field, often above δ 8.0 ppm. nih.gov The protons of the C3-amino group (NH₂) are expected to appear as a broad signal, the chemical shift of which can vary depending on the solvent and concentration. nih.gov In related indole-2-carbonitrile structures, the proton at position 7 is often the most shielded, appearing at a higher field within the aromatic region, while the proton at position 4 is typically the most deshielded. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on general principles and data from related indole compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | > 8.0 | Broad Singlet |

| Aromatic C-H (4,5,6,7) | 7.0 - 7.8 | Multiplets |

| Amino N-H₂ | Variable (e.g., 4.5 - 6.0) | Broad Singlet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. The carbon atom of the nitrile group (C≡N) is characteristically found in the δ 115-120 ppm range. nih.gov The carbons of the indole ring system appear across a wide range. The C2 and C3 carbons, being directly attached to the nitrile and amino groups respectively, show distinct chemical shifts. Based on data from similar indole-2-carbonitriles, the C2 carbon attached to the electron-withdrawing cyano group would appear at a specific resonance, while the C3 carbon would be significantly shielded by the attached amino group. nih.gov The remaining six carbons of the fused benzene ring typically resonate between δ 110 and 140 ppm. mdpi.commdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on general principles and data from related indole compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | Varies (influenced by CN) |

| C3 | Varies (influenced by NH₂) |

| C3a | ~125-130 |

| C4 | ~120-125 |

| C5 | ~120-125 |

| C6 | ~120-125 |

| C7 | ~110-115 |

| C7a | ~135-140 |

| C≡N | ~115-120 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which helps in confirming its structure. For this compound (C₉H₇N₃), the predicted monoisotopic mass is approximately 157.064 Da. uni.lu High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can confirm the elemental composition with high accuracy. nih.govnih.gov

Under electron impact (EI) or collision-induced dissociation (CID), the molecule undergoes characteristic fragmentation. scirp.org A common fragmentation pathway for indole derivatives involves the loss of small molecules. scirp.org For this compound, the loss of hydrogen cyanide (HCN) from the nitrile group is an expected fragmentation pathway. scirp.org The fragmentation of the indole ring itself can also occur, providing further structural confirmation. scirp.org

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.071 |

| [M+Na]⁺ | 180.053 |

| [M-H]⁻ | 156.057 |

| [M+K]⁺ | 196.027 |

| Data sourced from predicted values. uni.lu |

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information on the functional groups present in the molecule. The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the indole NH and the primary amino NH₂ group would appear in the region of 3200-3500 cm⁻¹. nih.gov The stretching vibration of the nitrile (C≡N) group is a sharp and distinct band, typically observed around 2210-2260 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations from the aromatic indole ring appear in the 1450-1600 cm⁻¹ region. nih.gov

Table 4: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Indole N-H / Amino N-H | Stretch | 3200 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Nitrile (C≡N) | Stretch | 2210 - 2260 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The indole ring system is a strong chromophore, and its derivatives typically exhibit characteristic absorption spectra in the UV region. srce.hr Indole itself shows two main absorption bands around 270-290 nm and a stronger band near 220 nm. researchgate.net The presence of the amino group at C3 and the nitrile group at C2, both of which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. srce.hr The exact position of the absorption maxima (λ_max) depends on the solvent used. srce.hr

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λ_max (nm) |

| π → π | ~220 - 240 |

| π → π | ~280 - 310 |

| Values are estimations based on substituted indole systems. srce.hrresearchgate.net |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. acs.org While specific crystallographic data for this compound was not found in the searched literature, analysis of related structures like 1,3-dimethyl-1H-indole-2-carbonitrile provides valuable insights. nih.govresearchgate.net Such studies show that the indole ring system is essentially planar. researchgate.net An XRD analysis of the title compound would precisely determine bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the amino and indole N-H groups. The crystal packing would likely be influenced by π–π stacking interactions between the planar indole rings and hydrogen bonds. nih.govresearchgate.net

Table 6: Representative Crystal Data for a Related Indole Derivative (1,3-Dimethyl-1H-indole-2-carbonitrile)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8066 (18) |

| b (Å) | 15.359 (3) |

| c (Å) | 13.480 (3) |

| β (°) | 95.67 (3) |

| V (ų) | 1814.4 (7) |

| Z | 8 |

| Data from a related compound to illustrate typical parameters. nih.govresearchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.

Rationalization of Experimental Results through DFT

DFT calculations are often employed to rationalize and support experimental observations. For instance, in the synthesis of substituted indoles, DFT can be used to model reaction pathways and predict the stability of intermediates and products, thereby explaining observed regioselectivity and reaction yields. For 3-amino-1H-indole-2-carbonitrile, DFT could be used to compare the calculated spectroscopic data (such as NMR chemical shifts) with experimental spectra to confirm its structure. sciforum.net

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas correspond to an excess of electrons and are susceptible to electrophilic attack. In this compound, these regions would likely be located around the nitrogen atom of the cyano group and the amino group. nih.gov

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. For this molecule, positive potential would be expected around the hydrogen atoms of the amino group and the indole (B1671886) N-H. nih.gov

Zero Potential Regions (Green): These represent areas of neutral potential. nih.gov

MEP analysis is crucial in drug design for understanding how a ligand might interact with its biological target. actascientific.com

Table 1: Interpreting Molecular Electrostatic Potential (MEP) Surfaces This table is a general representation of how MEP data is interpreted and is not based on specific calculations for this compound.

| Potential Region | Color | Electron Density | Predicted Reactivity |

|---|---|---|---|

| Most Negative | Red | High | Site for electrophilic attack |

| Moderately Negative | Yellow/Orange | Moderate | Site for electrophilic attack |

| Neutral | Green | Neutral | Low reactivity |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are key to understanding a molecule's chemical reactivity and electronic transitions. frontiersin.org

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction. Its energy level is related to the ionization potential. For this compound, the HOMO would likely be localized on the electron-rich amino group and the indole ring system.

LUMO: The LUMO is the orbital that is most likely to accept electrons. Its energy level is related to the electron affinity. The LUMO for this compound would be expected to be centered on the electron-withdrawing nitrile group.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. frontiersin.org

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table outlines the significance of FMO parameters. The values are illustrative and not specific to this compound.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

Bond Dissociation Energies for Hydrogen Abstraction (H-BDE)

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. For hydrogen abstraction reactions, the C-H or N-H BDE is a critical parameter. Lower BDE values indicate a weaker bond that is more susceptible to abstraction by a radical species. nih.gov

In this compound, the relevant bonds for hydrogen abstraction would be the N-H bonds of the indole and the amino group, as well as the C-H bonds on the aromatic ring. DFT calculations can predict these BDEs. It is generally observed that N-H bonds in amines and indoles are susceptible to hydrogen abstraction. researchgate.netresearchgate.net The rate of these reactions, however, is not solely dependent on BDE but also on factors like the stability of the resulting radical and the polarity of the transition state. libretexts.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes and stability of molecules in different environments. nih.gov

Conformational Flexibilities and Molecular Stability

MD simulations can reveal the conformational flexibility of this compound by tracking the fluctuations of its atomic positions over time. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions in the simulated structure from a reference structure over time. A stable RMSD value suggests that the molecule has reached a stable conformation, while large fluctuations indicate high flexibility. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom to identify the most flexible regions of the molecule. For this compound, the amino and cyano groups might show higher RMSF values, indicating greater movement relative to the more rigid indole ring.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors—such as steric, electronic, and hydrophobic properties—QSAR models can predict the activity of new, unsynthesized molecules, thereby saving time and resources in drug discovery.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. They provide a three-dimensional map of the physicochemical properties that are critical for a ligand's interaction with its target protein.

CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of aligned molecules. The resulting field values are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). The output is a contour map that highlights regions where steric bulk or specific electrostatic charges would increase or decrease the compound's activity.

CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates five different similarity indices: hydrophobicity, hydrogen-bond donor, and hydrogen-bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship.

For instance, 3D-QSAR studies on mercaptobenzenesulfonamides as HIV-1 integrase inhibitors have demonstrated the predictive power of these models, achieving high cross-validated coefficients (q²) and regression coefficients (r²). Such studies help in optimizing lead compounds by suggesting specific structural modifications to enhance binding affinity. While no specific CoMFA or CoMSIA studies on this compound were found, this methodology would be highly valuable for exploring its derivatives for various therapeutic targets.

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in understanding the binding mode of a potential drug and estimating its binding affinity. The process involves placing the ligand in the active site of the protein and calculating a "docking score," which represents the strength of the interaction.

Derivatives of the indole scaffold are frequently investigated using molecular docking against a wide array of protein targets. For example:

Anticancer Agents: Indole derivatives have been docked into the colchicine (B1669291) binding site of tubulin. These studies revealed that specific substitutions on the indole ring could enhance anti-proliferative activity by disrupting microtubule polymerization. nih.gov

Antiviral Agents: As potential HIV-1 integrase inhibitors, indole-2-carboxylic acid derivatives have been studied through docking. nih.gov These simulations showed that the indole nitrogen and the 2-carboxyl group could chelate essential metal ions in the enzyme's active site, a key interaction for inhibitory activity. nih.gov A π-stacking interaction between the indole core and a DNA base (dA21) was also identified as a crucial stabilizing factor. nih.gov

Enzyme Inhibitors: Docking simulations of indole-3-carbinol (B1674136) derivatives with human neutrophil elastase identified a non-competitive allosteric binding site, explaining their inhibitory mechanism. nih.gov

These examples underscore the utility of molecular docking in rational drug design. For derivatives of this compound, docking could predict interactions with target proteins, identifying key hydrogen bonds, hydrophobic interactions, and π-stacking that govern their biological activity.

Table 1: Examples of Molecular Docking Studies on Indole Derivatives

| Indole Derivative Class | Protein Target | Key Interactions Observed | Potential Application | Reference |

|---|---|---|---|---|

| 3-phenyl-1H-indole-2-carbohydrazide | Tubulin (Colchicine site) | G2/M phase arrest in cell lines | Anticancer | nih.gov |

| Indole-2-carboxylic acids | HIV-1 Integrase | Metal chelation by indole nitrogen and carboxyl group; π-stacking with dA21 | Antiviral (HIV) | nih.gov |

| Indole-3-carbinols | Human Neutrophil Elastase | Binding to an allosteric site outside the catalytic center | Anti-inflammatory | nih.gov |

| 2,3,4-trisubstituted-tetrahydrothiopyrano[2,3-b]indoles | TRPV1 Channel | High binding energy suggests potential interaction | Analgesic |

Hirshfeld Surface and Fingerprint Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a 3D map that defines the space occupied by a molecule in a crystal. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify specific regions of close intermolecular contact.

Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum.

Blue regions represent contacts longer than the van der Waals sum.

White areas denote contacts around the van der Waals separation distance.

Complementing the Hirshfeld surface is the 2D fingerprint plot , which summarizes all intermolecular contacts in a single graph. It plots the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) can be calculated, providing a quantitative summary of the crystal packing forces.

For example, in a study of an ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H···H (33.1%), O···H/H···O (16.3%), and N···H/H···N (12.1%) interactions. This analysis provides a detailed picture of how molecules assemble in the solid state, which is crucial for understanding physical properties like solubility and stability.

Photophysical Property Calculations

Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the electronic structure and photophysical properties of molecules like this compound. These calculations can predict:

Absorption and Emission Spectra: TD-DFT can calculate the energies of electronic transitions, which correspond to the absorption of light (UV-Vis spectrum). It can also model the geometry of the excited state to predict fluorescence emission wavelengths.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical reactivity and the energy required for electronic excitation.

Quantum Yield: While challenging to predict with perfect accuracy, theoretical methods can provide insights into the factors that influence a molecule's fluorescence quantum yield (the efficiency of light emission).

Studies on cyanotryptophan derivatives have shown that TD-DFT calculations can effectively model their photophysical properties. For example, calculations have been used to design dicyano-substituted tryptophan analogs with red-shifted fluorescence, making them promising probes for protein studies. For this compound, such calculations would be vital to predict its fluorescence characteristics and assess its potential as a fluorescent marker or sensor.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.07128 | 135.7 |

| [M+Na]⁺ | 180.05322 | 148.0 |

| [M-H]⁻ | 156.05672 | 137.1 |

| [M+NH₄]⁺ | 175.09782 | 155.0 |

| [M+K]⁺ | 196.02716 | 142.1 |

Data sourced from public chemical databases as specific experimental photophysical studies are not available. uni.lu

Advanced Applications in Research Utilizing 3 Amino 1h Indole 2 Carbonitrile

Development of Fluorescent Probes and Materials

The indole (B1671886) scaffold is a prominent feature in many fluorescent molecules, valued for its strong emission properties in solution. mdpi.com Derivatives of indole are frequently designed as donor-π-acceptor (D-π-A) systems, which are excellent candidates for optical probes. mdpi.com The 3-amino-1H-indole-2-carbonitrile structure, possessing an electron-donating amino group and an electron-withdrawing nitrile group at adjacent positions on the indole core, embodies this D-π-A architecture. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism underlying many of its advanced fluorescent applications.

Photophysical Characterization (Quantum Yields, Stokes Shifts, Solvent Sensitivity)

The photophysical properties of indole derivatives, such as quantum yield (Φ) and Stokes shift, are highly sensitive to their chemical structure and surrounding environment. researchgate.netnih.gov The quantum yield, which measures the efficiency of fluorescence, can range significantly. For instance, certain indole derivatives show quantum yields between 16% and 85%, indicating their potential as effective fluorescent probes. researchgate.net The Stokes shift, the difference between the maximum wavelengths of absorption and emission, is also a critical parameter. Large Stokes shifts are desirable as they minimize self-absorption and improve detection sensitivity. Pyranoindole derivatives, for example, have been reported to exhibit very large Stokes shifts, ranging from 9,000 to 15,000 cm⁻¹. nih.gov

The solvent environment plays a crucial role in modulating these properties. For many indole-based fluorophores, fluorescence quantum yields remain high across various solvents, though exceptions exist where less polar solvents can either decrease or increase the yield depending on the specific molecular structure. researchgate.net The sensitivity of both quantum yield and Stokes shift to the solvent is a direct consequence of the change in the molecule's dipole moment upon excitation and its interaction with the solvent molecules. researchgate.netnih.gov

Below is a table summarizing representative photophysical data for various functionalized indole derivatives, illustrating the impact of structural modifications and solvent on their fluorescent properties.

| Compound Class | Solvent | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) |

| 6-Amino-4-cyanoindole Derivative (2) | Aqueous Buffer | 0.0067 | 6900 |

| 6-Amino-4-carboxylate Derivative (4) | Aqueous Buffer | 0.53 | - |

| 4-Carboxylate Indole Derivative (6) | Aqueous Buffer | 0.84 | - |

| Phenanthrenyl-indole Derivative (1) | Acetonitrile | 0.85 | - |

| Phenanthrenyl-indole Derivative (1) | Cyclohexane | 0.27 | - |

| Pyrano[3,2-f]indole Derivative | Toluene | 0.89 | 9100 |

| Pyrano[2,3-g]indole Derivative | Toluene | 0.88 | 15000 |

| Data compiled from studies on various indole derivatives to illustrate general principles. researchgate.netnih.govrsc.org |

Solvatochromic Properties and Environment Sensing

Solvatochromism, the change in a substance's color or fluorescence spectrum with solvent polarity, is a hallmark of D-π-A fluorophores like this compound. mdpi.com This property arises because solvents of different polarities stabilize the ground and excited states of the molecule to different extents. The resulting change in the energy gap between these states is observed as a shift in the absorption or emission spectra. mdpi.com

Indole derivatives often exhibit positive solvatochromism, meaning their fluorescence emission red-shifts (moves to longer wavelengths) as the solvent polarity increases. mdpi.com This sensitivity makes them excellent probes for sensing the local environment, such as the polarity of a solvent mixture or the microenvironment within a biological system. researchgate.net The Lippert-Mataga equation is often used to analyze this behavior, correlating the Stokes shift to the solvent's polarity function, providing insights into the change in the molecule's dipole moment upon excitation. nih.gov

Anion Recognition and Fluorescent Sensing

The indole scaffold, particularly the N-H group, can act as a hydrogen bond donor, enabling it to function as a recognition site for anions. This interaction can be transduced into a fluorescent signal, forming the basis of an anion sensor. researchgate.net When the indole N-H group binds to an anion like fluoride (B91410) (F⁻), it can trigger a significant change in the fluorescence emission, such as quenching (a decrease in intensity) or the appearance of a new emission band at a longer wavelength. researchgate.net

Researchers have synthesized specific indole derivatives that show high selectivity for certain anions. For example, some dibenzo[e,g]indole derivatives have demonstrated a distinct fluorescent response to fluoride ions, with no significant changes observed upon the addition of other anions, highlighting their potential as selective sensors. researchgate.net The design of such sensors often involves creating a specific binding pocket that complements the target anion's size, shape, and charge.

Design of Turn-On Fluorescent Probes for Protein Interactions

A sophisticated application of fluorescent compounds is in the creation of "turn-on" probes, which are non-fluorescent or weakly fluorescent in their free state but become highly fluorescent upon binding to a specific target, such as a protein. nih.gov This mechanism is highly advantageous as it provides a low-background signal, leading to high sensitivity. nih.gov

One strategy to achieve this involves using molecular rotors. These molecules can dissipate excitation energy through non-radiative torsional relaxation in low-viscosity environments, resulting in quenched fluorescence. nih.gov When the probe binds to a large molecule like a protein, the restriction of this intramolecular rotation blocks the non-radiative decay pathway, forcing the molecule to relax through fluorescence, thus "turning on" the signal. nih.gov

While specific examples utilizing this compound are not detailed in the available literature, its D-π-A structure is analogous to fluorophores used in molecular rotors. By attaching it to a peptide or another recognition motif that binds to a specific protein, it could be engineered into a turn-on probe. Upon binding, the increased viscosity of the microenvironment within the protein's binding pocket would restrict rotation, leading to a conditional fluorescence signal that reports on the biomolecular interaction. nih.gov

Role as Key Building Blocks for Complex Heterocyclic Synthesis

The this compound scaffold is not only functional on its own but also serves as a versatile building block in organic synthesis. The presence of multiple reactive sites—the amino group, the nitrile group, and the indole ring itself—allows for a wide range of chemical transformations. mdpi.com The 2-cyanoindole unit, in particular, is recognized as an effective precursor for creating more complex molecules. mdpi.comnih.gov

Precursors for Indole-Fused Polycycles

Indole-fused polycyclic systems are prevalent structures in bioactive natural products and pharmaceuticals. acs.org The this compound molecule is an ideal starting point for constructing these elaborate frameworks. The amino and nitrile groups can participate in cyclization reactions to form new rings fused to the indole core.

For example, the reaction of ethyl 3-amino-1H-indole-2-carboxylate, a closely related analogue, with 6-chloronicotinic acid derivatives via thermal fusion leads to the formation of the novel pyrido[1′,2′:1,2]pyrimido[5,4-b]indole ring system. researchgate.net Similarly, fusion with thiourea (B124793) yields a 2-mercaptopyrimido[5,4-b]indole. researchgate.net These reactions demonstrate how the amino and a carbonyl-containing group (in this case, a carboxylate, which is related to the nitrile) can be used to build fused pyrimidine (B1678525) rings. The 2-cyanoindole unit can undergo addition reactions at the nitrile, which can then be followed by intramolecular cyclization to generate a variety of indole-fused polycycles. mdpi.com This strategic use of the inherent reactivity of the this compound core enables the efficient synthesis of complex heterocyclic molecules of significant chemical and biological interest. nih.govnih.gov

Construction of Pyrimidine-Fused Indole Systems

The fusion of a pyrimidine ring to an indole core can give rise to pyrimido[5,4-b]indoles, a class of compounds with significant biological activities. While direct synthesis from this compound is a logical synthetic route, published research has more prominently featured the closely related methyl 3-amino-1H-indole-2-carboxylates as precursors.

In these studies, the reaction of methyl 3-amino-1H-indole-2-carboxylates with reagents such as aryl isocyanates, aryl isothiocyanates, and cyanamides has been shown to successfully yield 5H-pyrimido[5,4-b]indole derivatives. researchgate.net For instance, the reaction with isocyanates leads to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, which can be further alkylated. researchgate.net Similarly, treatment with isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones. researchgate.net These transformations highlight the potential of the 3-amino-indole scaffold to serve as a building block for pyrimidine-fused systems. The analogous reactivity of the 2-carbonitrile group in this compound is anticipated to provide a direct pathway to amino-substituted pyrimido[5,4-b]indoles, which are of considerable interest in medicinal chemistry.

Synthesis of Spiroindoline Derivatives

Spiroindoline and spirooxindole scaffolds are prominent motifs in a multitude of natural products and pharmacologically active compounds. The construction of these three-dimensional structures often involves cycloaddition reactions where the indole nucleus acts as a key component. The chemical architecture of this compound makes it a suitable precursor for the synthesis of various spiroindoline derivatives.

One of the common strategies for synthesizing spiro[indole-pyrrolidine] derivatives is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. researchgate.net These azomethine ylides can be generated in situ from the condensation of isatins (indole-2,3-diones) with amino acids. researchgate.net Given the structural similarity, this compound can be envisioned to participate in similar cycloaddition reactions, potentially after conversion to an appropriate imine derivative, to yield novel spiro[indole-pyrrolidine] systems.

Furthermore, a novel and direct method for the synthesis of spiro[indoline-3,7′-pyrrolo[1,2-c]imidazole]-6′-carbonitrile derivatives has been developed through a sequential three-component one-pot reaction of isatin, malononitrile, and hydantoin (B18101) or thiohydantoin derivatives. rsc.org This reaction proceeds in an environmentally friendly aqueous medium and provides efficient access to complex spirooxindole derivatives containing a pyrrolizidine (B1209537) moiety. rsc.org This highlights the utility of nitrile-containing indole precursors in the construction of intricate spirocyclic systems.

Mechanistic Studies in Medicinal Chemistry Research (Excluding Clinical Outcomes)

The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this compound are actively being investigated for their potential as therapeutic agents. These studies, while not yet at the clinical stage, provide crucial insights into the mechanisms of action, structure-activity relationships, and theoretical binding interactions of this class of compounds.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, guiding the optimization of lead compounds to enhance their potency and selectivity. Numerous studies have focused on the SAR of indole derivatives, particularly indole-2-carboxamides and indole-3-carboxamides, as potent enzyme inhibitors. nih.gov The positions on the indole ring, especially positions 1, 2, and 3, are critical for biological activity. nih.gov

For instance, in the development of inhibitors for various kinases, substitutions at different positions of the indole ring have been shown to significantly impact inhibitory activity. nih.govresearchgate.net The insights gained from these SAR studies on related indole scaffolds are invaluable for guiding the design and synthesis of novel derivatives based on the this compound core. The amino and nitrile groups of this compound offer versatile handles for chemical modification, allowing for a systematic exploration of the chemical space around the indole nucleus to establish robust SAR for various biological targets.

Inhibition Mechanisms of Target Enzymes and Receptors

Derivatives of the indole core have been extensively studied as inhibitors of a wide range of enzymes and receptors implicated in various diseases. The following subsections detail the inhibitory activities of indole derivatives against several key biological targets. While direct studies on this compound derivatives are in some cases still emerging, the findings from closely related indole analogs provide a strong rationale for their investigation.

CysLT1: Cysteinyl leukotriene receptor 1 (CysLT1) is a key target in the treatment of asthma. Research has led to the discovery of 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of potent and selective CysLT1 antagonists.

EGFR, BRAFV600E, and VEGFR-2: The epidermal growth factor receptor (EGFR), BRAF kinase with the V600E mutation, and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical targets in cancer therapy. A set of indole-based derivatives has been designed and synthesized, showing promising antiproliferative activity. nih.gov Specifically, certain indole-2-carboxamide derivatives have demonstrated inhibitory activity against EGFR, BRAF V600E, and VEGFR-2. nih.gov

Factor Xa: Factor Xa is a crucial enzyme in the blood coagulation cascade, making it an important target for the development of anticoagulants. drugs.com A series of indole-based inhibitors of Factor Xa have been investigated, with the most potent compounds exhibiting high affinity and selectivity. nih.govnih.gov These inhibitors often feature an amidine group, which interacts with the S1 binding pocket of the enzyme. The development of these inhibitors provides a framework for designing novel Factor Xa inhibitors based on the this compound scaffold.

LIMK1: LIM kinases (LIMK1 and LIMK2) are involved in regulating actin dynamics and are considered promising targets for cancer and neurological disorders. nih.gov Several small-molecule inhibitors of LIMK1 have been developed, with some belonging to the aminothiazole and pyrrolopyrimidine classes. nih.govnih.gov The development of selective LIMK1 inhibitors is an active area of research, and indole-based scaffolds represent a potential avenue for discovering novel inhibitors. biorxiv.org

Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers, making it an attractive target for cancer therapy. nih.gov Researchers have designed and synthesized novel 1H-indole-2-carboxylic acid compounds that act as Mcl-1 inhibitors by occupying the P1-P3 pockets of the protein. nih.gov These findings suggest that the indole scaffold is a promising starting point for the development of potent and selective Mcl-1 inhibitors.

COX: Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs. Indole derivatives have been explored as selective COX-2 inhibitors.

Induction of Cellular Differentiation in Model Systems (e.g., PC12 cells)